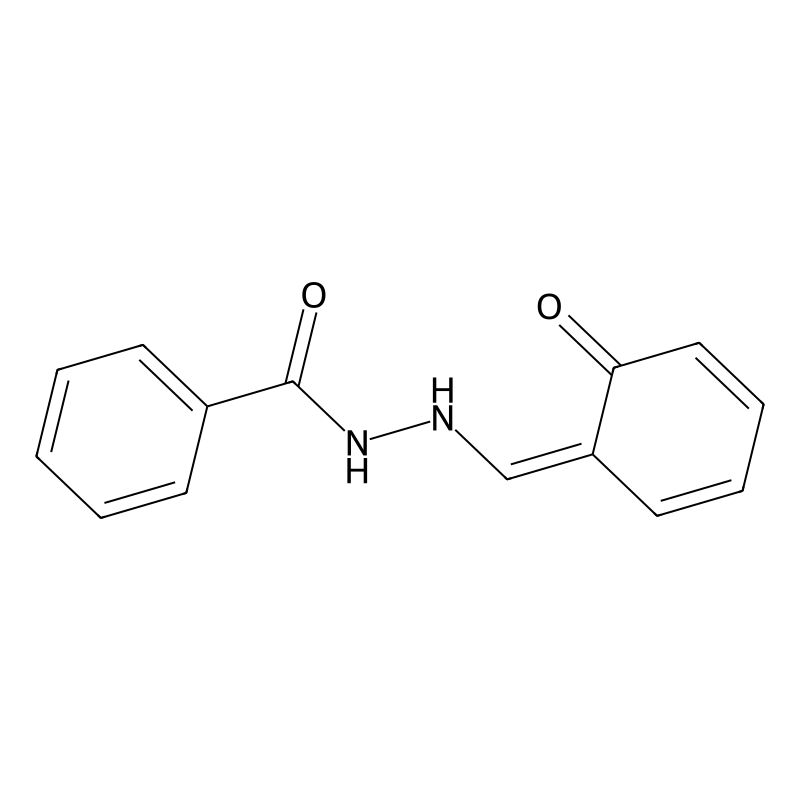Salicylaldehyde benzoyl hydrazone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Copper Ion Detection:
Salicylaldehyde benzoyl hydrazone (SBH) has emerged as a promising tool in scientific research for the detection of copper ions (Cu2+). Its structure, containing an imine nitrogen atom, amide oxygen atom, and phenolic hydroxyl oxygen atom, creates a specific binding site for Cu2+ []. This binding interaction leads to a distinct quenching of the fluorescence emitted by SBH, allowing researchers to monitor Cu2+ levels in real-time [].
Studies have demonstrated the effectiveness of SBH in selectively detecting Cu2+ in the presence of other metal ions []. Additionally, SBH exhibits good sensitivity, enabling the detection of Cu2+ at low concentrations []. This makes it a valuable tool for various research applications, including:
- Biomedical research: Studying the role of Cu2+ in various diseases, such as Alzheimer's disease and Wilson's disease [].
- Environmental monitoring: Detecting Cu2+ contamination in water and soil samples [].
Bioimaging Applications:
SBH's ability to bind Cu2+ and show a change in fluorescence makes it a potential candidate for bioimaging applications. Researchers have successfully used SBH to visualize Cu2+ in living cells and tissues []. This allows for non-invasive monitoring of Cu2+ distribution within biological systems, providing valuable insights into cellular processes and disease states.
Potential for Further Development:
Salicylaldehyde benzoyl hydrazone is an organic compound with the molecular formula C₁₄H₁₂N₂O₂. It is formed through the condensation reaction between salicylaldehyde and benzoylhydrazine, resulting in a hydrazone structure characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and fluorescent probes for metal ion detection.
SBH acts as a selective fluorescent probe for Cu2+ ions. In the absence of Cu2+, SBH exhibits fluorescence. Upon binding Cu2+ ions, the electron distribution within the molecule is altered, leading to fluorescence quenching []. This allows for the detection of Cu2+ ions based on the decrease in fluorescence intensity.
The primary reaction involving salicylaldehyde benzoyl hydrazone is its formation via the condensation of salicylaldehyde with benzoylhydrazine. The reaction can be represented as follows:
In addition to its synthesis, salicylaldehyde benzoyl hydrazone can undergo various chemical transformations, including:
- Coordination with metal ions: It has been shown to effectively coordinate with copper ions (Cu²⁺), leading to changes in fluorescence properties, which can be utilized in sensing applications .
- Reactivity towards electrophiles: The hydrazone group can engage in further reactions, such as hydrolysis or reduction, depending on the conditions.
Salicylaldehyde benzoyl hydrazone exhibits significant biological activity, particularly in anticancer research. It has been found to decrease DNA synthesis and cell proliferation in various cancer cell lines, including leukemic and breast cancer cells . The compound's cytotoxic effects are attributed to its ability to induce apoptosis in malignant cells while showing selectivity against non-tumor cells. Structure-activity relationship studies indicate that modifications to the salicylaldehyde or hydrazide moieties can enhance its pharmacological properties .
The synthesis of salicylaldehyde benzoyl hydrazone typically involves the following steps:
- Condensation Reaction:
- Mix equimolar amounts of salicylaldehyde and benzoylhydrazine in a suitable solvent (commonly ethanol).
- Stir the mixture at room temperature or heat it gently to facilitate the reaction.
- Upon completion, precipitate the product by cooling or adding a non-solvent.
- Purification:
Salicylaldehyde benzoyl hydrazone finds applications in several fields:
- Medicinal Chemistry: It is being explored as a potential anticancer agent due to its cytotoxic properties against various cancer cell lines .
- Fluorescent Probes: The compound has been incorporated into near-infrared fluorescent probes for detecting copper ions in biological systems, providing a non-toxic method for monitoring metal ions in vivo .
- Coordination Chemistry: Its ability to form complexes with transition metals makes it useful in coordination chemistry studies.
Research indicates that salicylaldehyde benzoyl hydrazone interacts specifically with Cu²⁺ ions, leading to significant changes in fluorescence intensity. This property has been utilized for real-time tracking of copper levels in living organisms. The coordination occurs through multiple sites within the molecule, including nitrogen and oxygen atoms from the hydrazone and phenolic groups .
Several compounds are structurally similar to salicylaldehyde benzoyl hydrazone, primarily other hydrazones derived from different aldehydes or ketones. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Salicylaldehyde 4-chlorobenzoylhydrazone | Hydrazone derived from chlorobenzaldehyde | Enhanced biological activity against specific cancer cells |
| 3-Methoxysalicylaldehyde Benzoylhydrazone | Methoxy-substituted derivative | Exhibits higher antiproliferative activity |
| 5-Nitrosalicylaldehyde Benzoylhydrazone | Nitroso-substituted derivative | Shows significant cytotoxicity against leukemic cell lines |
Salicylaldehyde benzoyl hydrazone is unique due to its specific coordination capabilities with metal ions and its demonstrated selectivity in anticancer activity compared to these similar compounds. Its versatility in both biological applications and chemical reactivity underscores its significance in current research.








